molecular formula C19H17ClN2O4S B2523388 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 941947-95-1

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2523388
CAS No.: 941947-95-1
M. Wt: 404.87
InChI Key: YFIUOURUTJGWSB-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through a nucleophilic substitution reaction, often using sulfonyl chlorides and amines.

    Final Coupling: The final step involves coupling the furan ring with the sulfonamide-substituted phenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for polymers.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
  • 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-14-3-1-13(2-4-14)18-11-7-16(26-18)8-12-19(23)22-15-5-9-17(10-6-15)27(21,24)25/h1-7,9-11H,8,12H2,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIUOURUTJGWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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